Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is a chemical compound that features a unique structure combining a picolinate moiety with an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate typically involves the formation of the oxetane ring followed by its attachment to the picolinate structure. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring, followed by subsequent functionalization to introduce the amino and picolinate groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as cycloadditions and nucleophilic substitutions, which are commonly used in the production of similar compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substitution products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines. Substitution reactions can produce a variety of functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The picolinate moiety can chelate metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- Methyl (S)-4-amino-3-((oxetan-2-ylmethyl)amino)benzoate
- [(2S)-oxetan-2-yl]methanol
Uniqueness
Methyl (S)-5-amino-6-((oxetan-2-ylmethyl)amino)picolinate is unique due to the combination of the oxetane ring and the picolinate moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 5-amino-6-(oxetan-2-ylmethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15N3O3/c1-16-11(15)9-3-2-8(12)10(14-9)13-6-7-4-5-17-7/h2-3,7H,4-6,12H2,1H3,(H,13,14) |
InChI Key |
RVRSGGHPMXSDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)N)NCC2CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.